molecular formula C10H7N3O4 B170336 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid CAS No. 162848-25-1

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Cat. No. B170336
CAS RN: 162848-25-1
M. Wt: 233.18 g/mol
InChI Key: YPKLOOQBMQJXKS-UHFFFAOYSA-N
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Description

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid is a chemical compound with the CAS Number: 162848-25-1. It has a molecular weight of 233.18 and its IUPAC name is this compound .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 436.2±40.0 °C at 760 mmHg . It is a solid in physical form .

Scientific Research Applications

Stability and Degradation Studies

Nitisinone, a compound related to the chemical structure of interest, has been studied for its stability and degradation processes under different experimental conditions. These investigations are critical for understanding the environmental fate and potential risks or benefits of similar compounds, contributing to better environmental and pharmaceutical applications (Barchańska et al., 2019).

Chemical Synthesis and Reactivity

Research on organophosphorus azoles, including pyrroles and imidazoles, highlights the synthetic versatility of these compounds. Such studies provide insight into the chemical reactivity and potential applications of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid in synthesizing new materials or as intermediates in organic synthesis processes (Larina, 2023).

Environmental and Health Implications

The environmental and health implications of similar compounds, such as 3-Nitrobenzanthrone, have been reviewed, indicating their potential as human carcinogens found in diesel exhaust and urban air pollution. Understanding the toxicity, mutagenicity, and mechanisms of action of these compounds is crucial for assessing risks and developing safer alternatives (Arlt, 2005).

Therapeutic Applications

The therapeutic applications of pyrazoline derivatives, which share a core structure with the compound of interest, have been extensively studied. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. Such studies suggest the potential medical and pharmaceutical relevance of this compound derivatives (Shaaban, Mayhoub, & Farag, 2012).

Safety and Hazards

The safety information for 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid includes the following hazard statements: H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The nitro group in the compound can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, the nitro group can undergo reduction to form reactive intermediates that covalently modify enzyme active sites, resulting in enzyme inhibition . Additionally, the pyrazole ring can interact with nucleophilic residues in proteins, further modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and organ dysfunction . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in changes in metabolite levels and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals . This localization can enhance its interactions with organelle-specific enzymes and proteins, thereby modulating their functions and influencing cellular processes .

properties

IUPAC Name

3-nitro-4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-2-3-8(9(6-7)13(16)17)12-5-1-4-11-12/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKLOOQBMQJXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363286
Record name 3-NITRO-4-(1H-PYRAZOL-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162848-25-1
Record name 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162848-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-NITRO-4-(1H-PYRAZOL-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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